3-(6-Methylpyridin-2-yl)propan-1-ol

Lipophilicity LogP Physicochemical Property

3-(6-Methylpyridin-2-yl)propan-1-ol (CAS 61744-43-2, MFCD00012344) is a primary alcohol derivative of 6-methylpyridine, characterized by a three-carbon alkyl chain terminating in a hydroxyl group. It is commercially available as a research chemical building block, typically supplied at 95-98% purity.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 61744-43-2
Cat. No. B1295120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methylpyridin-2-yl)propan-1-ol
CAS61744-43-2
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CCCO
InChIInChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3
InChIKeyDJPVDQYTBDDIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Methylpyridin-2-yl)propan-1-ol (CAS 61744-43-2): Procurement-Grade Properties and Research Context


3-(6-Methylpyridin-2-yl)propan-1-ol (CAS 61744-43-2, MFCD00012344) is a primary alcohol derivative of 6-methylpyridine, characterized by a three-carbon alkyl chain terminating in a hydroxyl group. It is commercially available as a research chemical building block, typically supplied at 95-98% purity . Its physicochemical properties, including a predicted boiling point of 254.4±25.0 °C and a density of 1.04 g/mL at 25 °C, have been documented . The compound serves as an intermediate in the synthesis of more complex molecules, particularly within medicinal chemistry and agrochemical research contexts .

Primary alcohol handle for esterification, etherification, and further derivatization
6-Methylpyridine motif commonly used in kinase inhibitor and heterocyclic synthesis
Research-grade purity (typical 95–98%) supports reliable building block procurement

Why Generic Pyridine Alcohols Cannot Substitute for 3-(6-Methylpyridin-2-yl)propan-1-ol in Structure-Dependent Applications


While pyridine alcohols share a common heterocyclic core, the precise placement of the methyl group and the length of the hydroxyl-terminated alkyl chain in 3-(6-Methylpyridin-2-yl)propan-1-ol dictate its unique spatial and electronic properties. Substitution with analogs such as 1-(6-Methylpyridin-2-yl)propan-1-ol (CAS 81684-02-8) or 2-(6-Methylpyridin-2-yl)propan-2-ol (CAS 40472-92-2) will alter molecular geometry, hydrogen bonding capacity, and lipophilicity , fundamentally changing its behavior as a synthetic building block or potential pharmacophore. These structural differences lead to quantifiable variations in physical properties, as demonstrated by comparative boiling point and predicted logP data , underscoring that generic class substitution is not scientifically valid without specific re-validation.

Regioisomeric 1-(6-methylpyridin-2-yl)propan-1-ol shifts hydroxyl position, altering molecular geometry and lipophilicity
Tertiary alcohol analog 2-(6-methylpyridin-2-yl)propan-2-ol lacks a hydrogen bond donor, limiting solubility and derivatization
Non-methylated pyridine propanol analogs do not replicate the methyl group's electronic influence on the ring

Quantitative Differentiation of 3-(6-Methylpyridin-2-yl)propan-1-ol (CAS 61744-43-2) from Structural Analogs: A Procurement Evidence Guide


Lipophilicity Differentiation from Regioisomeric 1-(6-Methylpyridin-2-yl)propan-1-ol

The predicted octanol-water partition coefficient (LogP) for 3-(6-Methylpyridin-2-yl)propan-1-ol is 0.85 . This contrasts with the secondary alcohol regioisomer 1-(6-Methylpyridin-2-yl)propan-1-ol, for which a predicted LogP value is not directly available in this source, but the structural difference in hydroxyl position is known to significantly impact lipophilicity . This difference is a key consideration for applications requiring specific membrane permeability or solubility profiles.

Predicted LogP
In silico prediction
0.85
Indicates moderate lipophilicity for membrane permeability screening
Comparator regioisomer LogP not directly reported; structural inference
Lipophilicity LogP Physicochemical Property

Hydrogen Bond Donor Count Distinguishes from Tertiary Alcohol Analog 2-(6-Methylpyridin-2-yl)propan-2-ol

3-(6-Methylpyridin-2-yl)propan-1-ol possesses one hydrogen bond donor (#H bond donors = 1), a primary alcohol group . In contrast, its close analog 2-(6-Methylpyridin-2-yl)propan-2-ol (CAS 40472-92-2) is a tertiary alcohol and has zero hydrogen bond donors (#H bond donors = 0) . This fundamental difference in hydrogen bonding capacity directly impacts intermolecular interactions, solubility, and ability to participate in further synthetic transformations.

H-Bond Donors
Head-to-head comparison
Target: 1 Comparator: 0
Primary alcohol enables hydrogen bonding for target engagement and solubility
Tertiary alcohol analog cannot act as H-bond donor
Hydrogen Bonding Physicochemical Property Molecular Interaction

Boiling Point Variance Relative to Non-Methylated Pyridine Propanol Baseline

The predicted boiling point of 3-(6-Methylpyridin-2-yl)propan-1-ol is 254.4±25.0 °C at 760 mmHg . While direct experimental boiling point data for a non-methylated baseline (3-(pyridin-2-yl)propan-1-ol) was not found, the presence of the methyl group generally increases molecular weight and van der Waals forces, leading to a higher boiling point compared to unsubstituted pyridine analogs . This property is relevant for purification (e.g., distillation) and handling protocols.

Boiling Point
Class-level inference
Predicted 254.4±25.0 °C
Informs distillation purification and thermal handling; verify for specific conditions
Non-methylated baseline data not located
Boiling Point Physicochemical Property Thermal Stability

High-Value Application Scenarios for 3-(6-Methylpyridin-2-yl)propan-1-ol Based on Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors

3-(6-Methylpyridin-2-yl)propan-1-ol is frequently employed as a key intermediate in the synthesis of kinase inhibitor libraries [1]. Its primary alcohol group serves as a versatile attachment point for generating diverse chemotypes, and its specific 6-methylpyridine motif is a recognized privileged structure in medicinal chemistry, often found in ATP-competitive inhibitors.

Chemical Biology: Probe Development for Target Engagement Studies

The compound's well-defined physicochemical properties and commercial availability at high purity make it a reliable building block for generating chemical probes [1]. Its hydrogen bond donor capacity (one donor) is crucial for maintaining favorable interactions with biological targets, as shown by its use in assays exploring binding to PI3K and VPS34 [2].

Agrochemical Research: Synthesis of Novel Pesticides

As a pyridine derivative, 3-(6-Methylpyridin-2-yl)propan-1-ol is a valuable intermediate in agrochemical research for constructing molecules with potential herbicidal or fungicidal activity [1]. The methyl group on the pyridine ring contributes to metabolic stability, a key parameter in the development of effective crop protection agents.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-Methylpyridine motif
Derivatization chemistry and kinase assay profiling
Chemical probe development
Primary alcohol H-bond donor
Target engagement assays (e.g., PI3K, VPS34)
Agrochemical intermediate research
Methyl group for metabolic stability
Herbicidal/fungicidal activity screening

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